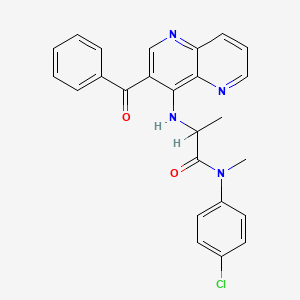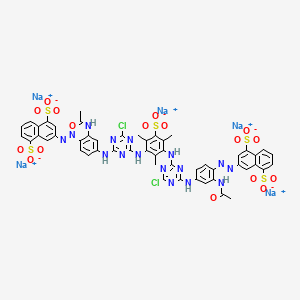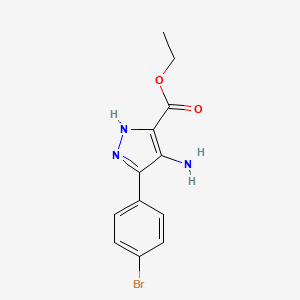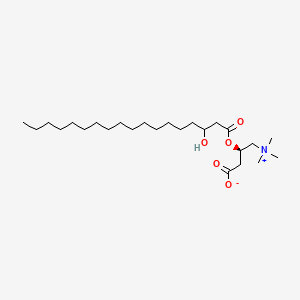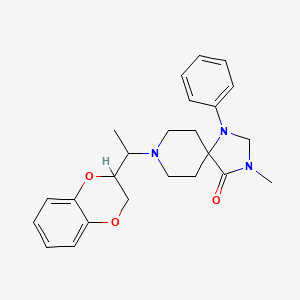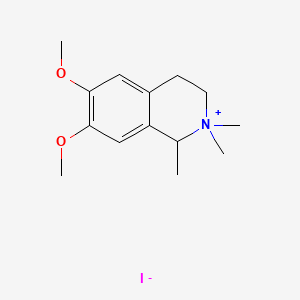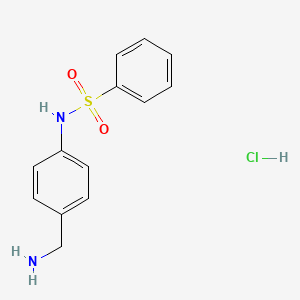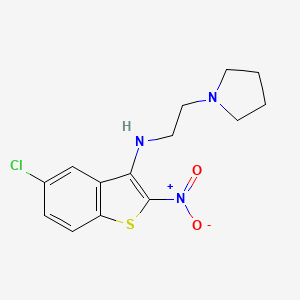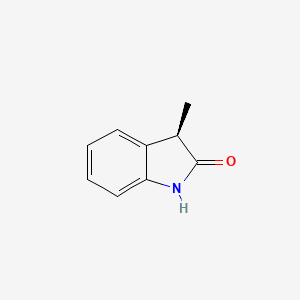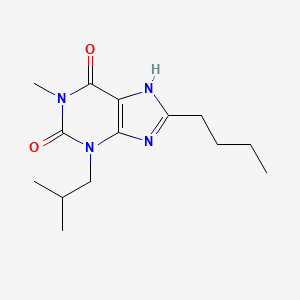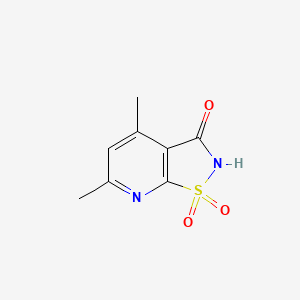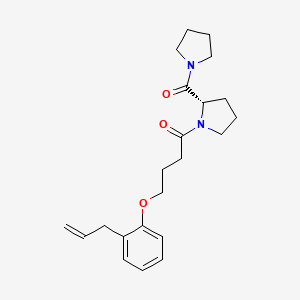
(+-)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine is a chemical compound that belongs to the class of dibenzoxepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps include:
Formation of the dibenzoxepin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethanamine side chain: This step often involves nucleophilic substitution reactions.
N,N-Dimethylation: This can be done using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxepin derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the ethanamine side chain or the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepin derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Researchers may study the biological activities of the compound, including its potential as an enzyme inhibitor or receptor ligand.
Medicine
Therapeutic potential: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry
Chemical intermediates: The compound can serve as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine would depend on its specific biological target. Potential mechanisms could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.
類似化合物との比較
Similar Compounds
Dibenzoxepin derivatives: Other compounds in this class may have similar structures but different substituents.
Tricyclic compounds: Compounds with similar tricyclic structures but different functional groups.
Uniqueness
(±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine is unique due to its specific combination of the dibenzoxepin ring and the N,N-dimethylethanamine side chain, which may confer distinct biological activities and chemical properties.
特性
CAS番号 |
86640-20-2 |
|---|---|
分子式 |
C22H25NO5 |
分子量 |
383.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-(6,11-dihydrobenzo[c][1]benzoxepin-6-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H21NO.C4H4O4/c1-19(2)12-11-18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)20-18;5-3(6)1-2-4(7)8/h3-10,18H,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
GJOPBNTZYNJTKU-WLHGVMLRSA-N |
異性体SMILES |
CN(C)CCC1C2=CC=CC=C2CC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCC1C2=CC=CC=C2CC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



